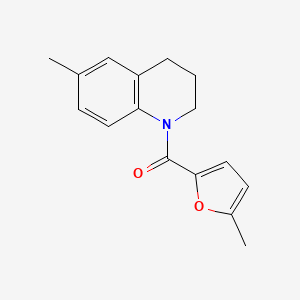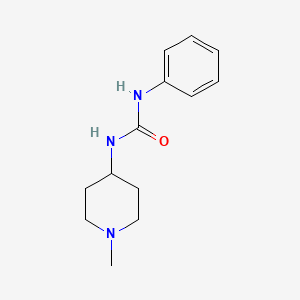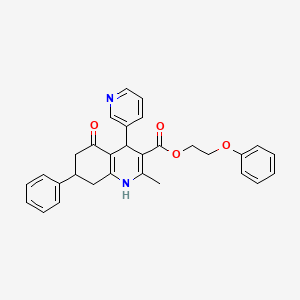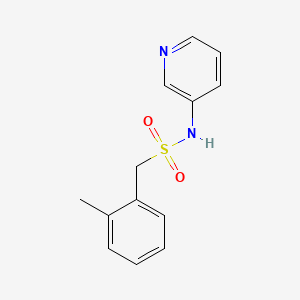![molecular formula C20H15BrN2O4 B5171234 3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BF-168 and has been synthesized through various methods.
作用機序
The mechanism of action of BF-168 is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. BF-168 has been found to inhibit the activity of protein tyrosine kinase (PTK), which is involved in the growth of cancer cells. BF-168 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BF-168 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. BF-168 has also been found to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
BF-168 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. BF-168 also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of BF-168 is its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for research on BF-168. One area of research is to study the potential of BF-168 in combination with other anticancer drugs to enhance their efficacy. Another area of research is to study the potential of BF-168 in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of BF-168 and to identify potential targets for drug development.
Conclusion:
BF-168 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. BF-168 has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further studies are needed to understand the mechanism of action of BF-168 and to identify potential targets for drug development.
合成法
The synthesis of BF-168 involves the reaction of 5-(2-bromomethyl) furfural with 2-cyanomethyl-2-furyl acrylamide in the presence of base and solvent. The reaction occurs through the Michael addition reaction, which results in the formation of BF-168. The yield of the synthesis method varies depending on the reaction conditions and purity of the starting materials.
科学的研究の応用
BF-168 has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. BF-168 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, BF-168 has been studied for its neuroprotective properties and has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(Z)-3-[5-[(2-bromophenoxy)methyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c21-18-5-1-2-6-19(18)26-13-17-8-7-15(27-17)10-14(11-22)20(24)23-12-16-4-3-9-25-16/h1-10H,12-13H2,(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCTNBOGUJPJJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=C(/C#N)\C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{5-[(2-bromophenoxy)methyl]furan-2-yl}-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)


![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)


![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)